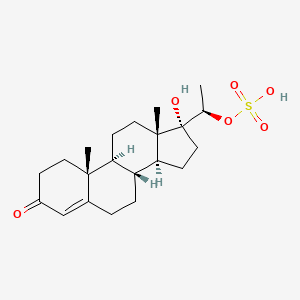

Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- is a steroidal compound with significant biological and chemical importance

准备方法

合成路线和反应条件

孕甾-4-烯-3-酮,17-羟基-20-(磺酰氧基)-,(20R)- 的合成涉及多个步骤,从简单的甾体前体开始。该过程通常包括羟基化、磺化和其他官能团修饰,在受控条件下进行。特定的试剂和催化剂用于获得所需的立体化学和纯度。

工业生产方法

该化合物的工业生产涉及使用优化反应条件的大规模化学合成,以确保高产率和纯度。该过程经过仔细监控以保持一致性和质量,通常涉及先进的技术,例如色谱法用于纯化。

化学反应分析

科学研究应用

作用机制

相似化合物的比较

类似化合物

- 4-孕烯-17α,20β-二醇-3-酮-20-硫酸酯

- 17α,20β-二羟基-4-孕烯-3-酮-20-硫酸酯

独特之处

孕甾-4-烯-3-酮,17-羟基-20-(磺酰氧基)-,(20R)- 由于其独特的磺酰氧基而脱颖而出,赋予其独特的化学和生物学特性。这使其在研究和工业应用中特别有价值,在这些应用中,需要特定的官能团进行靶向相互作用。

生物活性

Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- is a steroidal compound notable for its unique sulfooxy functional group. This compound has garnered attention due to its significant biological activities and potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, interactions with biological targets, and potential clinical implications.

Molecular Structure :

- Molecular Formula : C21H32O6S

- Molecular Weight : 412.54 g/mol

- CAS Number : 138949-80-1

The presence of hydroxyl and sulfooxy groups enhances the compound's solubility and reactivity, facilitating its interaction with biological systems.

Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- exhibits various biological activities primarily through its interactions with specific enzymes and receptors:

- Hormonal Regulation : The compound is implicated in modulating hormonal pathways, particularly those associated with steroid hormones. Its structural features allow it to mimic or inhibit the action of natural hormones.

- Enzyme Interactions : Research indicates that this compound can influence the activity of enzymes involved in metabolic pathways, potentially affecting processes such as cell growth and differentiation .

- Cellular Signaling : The sulfooxy group enhances the compound's ability to interact with cellular receptors, which may lead to altered signaling pathways that impact cellular functions.

1. Hormonal Effects

Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- has been studied for its role in hormone-related disorders. Its structural similarity to natural steroid hormones suggests it may have therapeutic potential in conditions such as adrenal insufficiency or hormonal imbalances.

2. Anti-inflammatory Properties

Some studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and immune responses. This activity could be beneficial in treating inflammatory diseases.

3. Antioxidant Activity

Research indicates that Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- may possess antioxidant properties, helping to mitigate oxidative stress within cells. This could have implications for aging and degenerative diseases.

Data Table of Biological Activities

Case Studies

Case Study 1: Hormonal Modulation

In a study examining the effects of Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- on adrenal function, researchers found that administration of this compound led to significant changes in cortisol levels in animal models. This suggests a potential role in managing adrenal insufficiency.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound demonstrated a reduction in pro-inflammatory cytokines in vitro when exposed to inflammatory stimuli. This finding supports its potential use in therapeutic settings for inflammatory diseases.

属性

分子式 |

C21H32O6S |

|---|---|

分子量 |

412.5 g/mol |

IUPAC 名称 |

[(1R)-1-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate |

InChI |

InChI=1S/C21H32O6S/c1-13(27-28(24,25)26)21(23)11-8-18-16-5-4-14-12-15(22)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,23H,4-11H2,1-3H3,(H,24,25,26)/t13-,16-,17+,18+,19+,20+,21+/m1/s1 |

InChI 键 |

ICFRLXUMZOYPOT-FSHQYNQFSA-N |

手性 SMILES |

C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)OS(=O)(=O)O |

规范 SMILES |

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)OS(=O)(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。